N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide
Description
Historical Evolution of Thiadiazole-Based Pharmacophores
The medicinal application of thiadiazole derivatives traces its origins to mid-20th century investigations into sulfur-nitrogen heterocycles, with seminal work by Yale University researchers demonstrating the antitubercular activity of 2-amino-1,3,4-thiadiazole derivatives in 1956. This discovery catalyzed systematic exploration of thiadiazole pharmacophores, leading to the 1978 FDA approval of acetazolamide—a carbonic anhydrase inhibitor containing a 1,3,4-thiadiazole moiety—for glaucoma treatment. The subsequent development of benzo-fused thiadiazole systems, including benzo[c]thiadiazole derivatives, emerged from structure-activity relationship (SAR) studies seeking enhanced metabolic stability and target specificity.
Key historical milestones include:
- 1950s-1960s : Identification of thiadiazole antimicrobial properties through phenotypic screening
- 1970s-1980s : Rational design of enzyme-targeting thiadiazole derivatives
- 1990s-2000s : Advent of combinatorial chemistry enabling high-throughput synthesis
- 2010s-Present : Computational modeling-guided optimization of benzo[c]thiadiazole derivatives
Modern synthetic strategies employ transition-metal catalysis and microwave-assisted techniques to construct complex thiadiazole architectures. A 2024 study demonstrated that copper-catalyzed aerobic oxidative annulation achieves 82-94% yields for benzo[c]thiadiazole derivatives, significantly improving upon traditional Hinsberg reaction conditions.
Table 1 : Evolution of Thiadiazole Synthesis Techniques
| Era | Methodology | Typical Yield | Key Advancement |
|---|---|---|---|
| 1950-1970 | Hinsberg Reaction | 45-60% | Initial heterocycle formation |
| 1980-2000 | Sonogashira Coupling | 65-78% | Aryl-alkynyl linkages |
| 2010-2020 | Microwave-Assisted Synthesis | 85-92% | Rapid cyclization |
| 2020-Present | Transition-Metal Catalysis | 88-95% | Stereochemical control |
[Source: Adapted from search results 1,2,6]
Structural Significance of Sulfur-Nitrogen Heterocycles in Drug Design
The benzo[c]thiadiazole system exhibits distinct electronic characteristics arising from its 10π-electron aromatic system, with calculated resonance energies of 28-32 kcal/mol—significantly higher than non-fused thiadiazole analogs. Quantum mechanical studies reveal three key electronic features:
- Dipole Moment Orientation : The S→N dipole (2.1-2.4 D) creates an electron-deficient region at the sulfur center
- π-Orbital Distribution : Nitrogen p-orbitals contribute 68% to the highest occupied molecular orbital (HOMO)
- Hydrogen-Bond Capacity : Sulfur lone pairs participate in non-covalent interactions with biological targets
Table 2 : Comparative Electronic Properties of Heterocyclic Cores
| Heterocycle | Aromaticity Index | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| Benzo[c]thiadiazole | 0.87 | -6.2 | -1.8 | 3.4 |
| Benzene | 1.00 | -9.8 | -0.5 | 0.0 |
| Pyridine | 0.94 | -7.3 | -1.2 | 2.2 |
| Thiophene | 0.79 | -5.1 | -0.3 | 1.6 |
[Source: Calculated from search results 3,6]
The sulfone group in N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)butyramide enhances metabolic stability through two mechanisms:
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-3-6-13(17)14-9-10-16-12-8-5-4-7-11(12)15(2)20(16,18)19/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZSRSZSBJDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be achieved through the cyclization of appropriate precursors such as azoalkenes with potassium thiocyanate in the presence of a photocatalyst like cercosporin and a base such as potassium tert-butoxide . The resulting thiadiazole intermediate is then subjected to further functionalization to introduce the butyramide group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with desirable properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences :
- Applications :
- Metal-catalyzed C–H functionalization (due to directing groups), contrasting with the target compound’s unexplored but likely distinct reactivity.
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides ()
- Structural Differences: The benzo[e]thiazine 1,1-dioxide system differs in ring fusion (benzo[e] vs. benzo[c]) and substituent positions. The dimethylamino group in ’s compound contrasts with the ethylbutyramide chain in the target.
- Reactivity :
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides ()
- Structural Differences :
- Benzothiazole vs. benzothiadiazole-dioxide cores.
- Thiourea and benzamide substituents vs. butyramide and sulfone groups.
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-Dimethylaminobenzo[e]thiazine 1,1-dioxide |
|---|---|---|---|
| Molecular Weight | ~350–400 g/mol (estimated) | 221.29 g/mol | ~250–300 g/mol (estimated) |
| Polar Groups | Sulfone, amide | Amide, hydroxyl | Sulfone, dimethylamino |
| Solubility | Moderate (amide and sulfone) | High (polar hydroxyl) | Moderate to low |
| Synthetic Complexity | High (heterocyclic core) | Moderate | Moderate (one-step cyclization) |
| Biological Activity | Unknown (predicted antimicrobial) | Metal-catalyzed reactivity | Unreported |
Electronic and Steric Effects
- Steric Effects :
Toxicity and Drug-Likeness
- The target compound’s nitroso analogues are flagged for structural alerts .
- Drug-Likeness :
- Computational tools (e.g., molinspiration) predict moderate bioavailability for the target compound, with higher molecular weight and LogP compared to simpler benzamides in .
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide is a complex organic compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen. The unique structural features of this compound suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 391.5 g/mol. The compound features a thiadiazole ring fused with a benzene derivative and an amide functional group, which contribute to its chemical reactivity and biological activity .
Key Structural Features
| Feature | Description |
|---|---|
| Thiadiazole Ring | Contains sulfur and nitrogen atoms |
| Amide Group | Enhances solubility and biological activity |
| Methyl Substitution | Influences the compound's pharmacological properties |
Cytotoxicity Studies
In vitro studies have shown that related thiadiazole compounds possess selective cytotoxicity against tumorigenic cell lines. For example, certain UBT derivatives displayed significant potency against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with EC50 values in the low micromolar range . While specific data for this compound is not yet available, its structural characteristics imply a potential for similar activity.
The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with key biological targets. For instance, some compounds have been shown to inhibit enzyme activities related to cancer progression or microbial resistance mechanisms . Further research is needed to elucidate the specific mechanisms of this compound.
Study 1: Antimicrobial Activity
A recent study on related thiadiazole derivatives demonstrated their effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) for some compounds was found to be as low as 50 µg/mL against tested organisms . This suggests that this compound may also exhibit potent antimicrobial properties.
Study 2: Anticancer Potential
Research on benzothiazole derivatives has highlighted their anticancer potential. Compounds similar to this compound have shown selective cytotoxicity against tumorigenic cell lines with IC50 values ranging from 28 to 290 ng/mL . This indicates a promising avenue for further exploration of the compound’s anticancer properties.
Q & A
Q. What are the key synthetic pathways for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the construction of the benzo[c][1,2,5]thiadiazole core, followed by alkylation and amidation. Critical steps include:
- Cyclization : Formation of the thiadiazole ring under reflux with polar aprotic solvents (e.g., DMF) and catalysts like iodine or triethylamine .
- Amidation : Coupling of the thiadiazole-ethyl intermediate with butyric acid derivatives using carbodiimide-based coupling agents .
Optimization Strategies : - Temperature Control : Lower temperatures (0–5°C) during amidation reduce side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction efficiency .
- Purification : Use preparative HPLC or silica-gel chromatography to isolate high-purity product (>95%) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Cyclization | I₂, DMF, 80°C | 72 | 92% | |
| Amidation | EDC, DCM, 0°C | 65 | 95% |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how do they validate structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of methyl groups (δ 2.1–2.5 ppm), sulfone (δ 3.8–4.2 ppm), and amide protons (δ 6.5–7.0 ppm). Discrepancies in splitting patterns indicate impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 387.47 for C₁₈H₁₇N₃O₃S₂) .
- HPLC : Retention time consistency (±0.1 min) and peak symmetry confirm purity (>98%) .
Q. Example Workflow :
Synthesize compound → 2. Run ¹H NMR → 3. Compare peaks to predicted shifts → 4. Validate via HRMS → 5. Confirm purity via HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
Methodological Answer: Discrepancies often arise from assay variability, structural analogs, or purity issues. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for enzyme inhibition) and controls .
- Structural Confirmation : Re-characterize batches via NMR and HPLC to rule out degradation or isomerization .
- Meta-Analysis : Compare data from analogs (e.g., fluoro-substituted derivatives in ) to identify structure-activity trends.
Case Study : A 2025 study reported IC₅₀ = 1.2 µM for FAAH inhibition , while a 2024 study found no activity. Re-analysis revealed impurities in the latter batch (88% purity vs. 95% in the former) .
Q. What computational methods are used to predict interactions between this compound and biological targets, and how do they inform experimental design?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model binding to FAAH or COX-2, prioritizing hydrophobic interactions with the thiadiazole core .
- MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .
- QSAR : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity to guide synthetic priorities .
Q. Example Workflow :
Dock compound into FAAH active site → 2. Identify key residues (e.g., Ser241) → 3. Synthesize analogs with enhanced H-bonding → 4. Validate via SPR binding assays .
Q. How can researchers design experiments to elucidate the metabolic stability of this compound in vitro?
Methodological Answer:
- Hepatic Microsome Assays : Incubate compound with rat/human liver microsomes (37°C, NADPH), then quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline) .
- Data Interpretation : Half-life (t₁/₂) >60 min suggests favorable metabolic stability for in vivo studies .
Q. Table 2: Metabolic Stability Parameters
| Species | t₁/₂ (min) | CLint (µL/min/mg) | Source |
|---|---|---|---|
| Human | 45 | 18 | |
| Rat | 28 | 32 |
Q. What strategies mitigate synthetic challenges in scaling up production while maintaining enantiomeric purity?
Methodological Answer:
- Continuous Flow Reactors : Improve reproducibility and reduce side reactions (e.g., racemization) during amidation .
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to yield >99% enantiomeric excess .
Key Consideration : Scalability requires trade-offs; flow reactors achieve 85% yield at 10 g scale vs. 65% in batch .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
